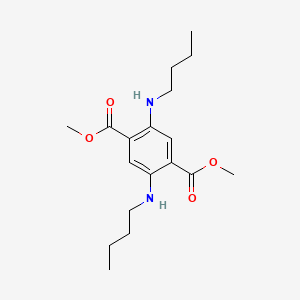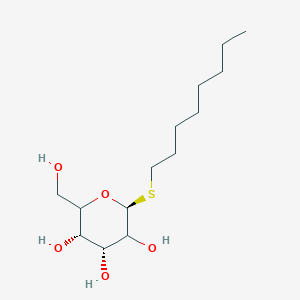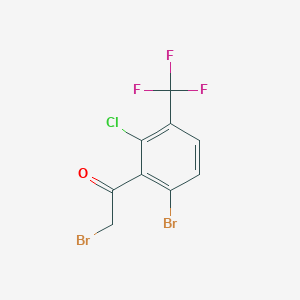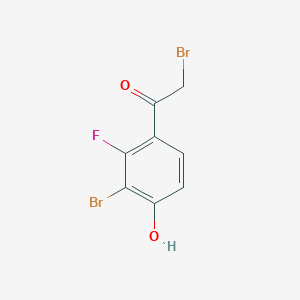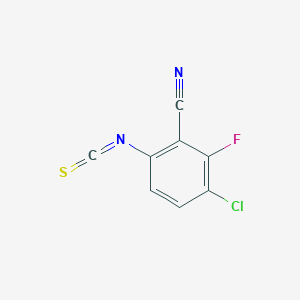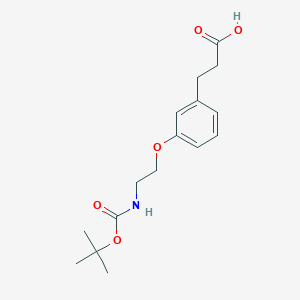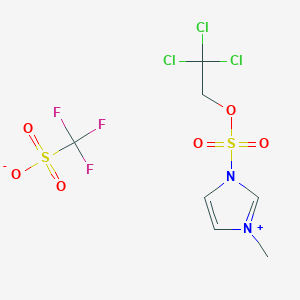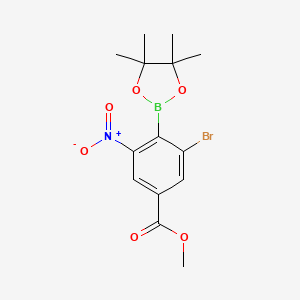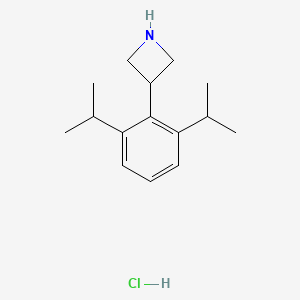![molecular formula C10H10BrNO2S B13720074 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromo group at the 2-position, a dimethylamino group at the 6-position, and a thioxomethoxy group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-[(dimethylamino)thioxomethoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzoic acid.
Reduction: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzyl alcohol.
Scientific Research Applications
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and dimethylamino groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(dimethylamino)benzaldehyde: Lacks the thioxomethoxy group, which may affect its reactivity and biological activity.
2-Bromo-6-(methoxy)benzaldehyde: Contains a methoxy group instead of the dimethylamino group, leading to different chemical properties.
2-Bromo-6-(difluoromethoxy)benzaldehyde: The presence of difluoromethoxy group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is unique due to the combination of bromo, dimethylamino, and thioxomethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10BrNO2S |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3 |
InChI Key |
ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)

